molecular formula C17H18FNO3 B4883917 N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide CAS No. 5938-37-4

N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide

Cat. No.: B4883917
CAS No.: 5938-37-4
M. Wt: 303.33 g/mol
InChI Key: LYKGRDHQDYCMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide (CAS Number: 423738-62-9) is a chemical compound of significant interest in medicinal chemistry and biochemical research. This benzamide derivative features a 4-fluorophenethyl moiety linked to a 3,4-dimethoxybenzamide group, a structural motif commonly associated with bioactive molecules. Compounds with similar dimethoxybenzamide scaffolds and fluorinated aromatic systems have been investigated in various pharmacological contexts, including as modulators of specific biological pathways . For instance, structurally related molecules have been explored for their potential to inhibit histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and can induce apoptosis in cancer cells . Other analogs have been studied in the context of complement pathway modulation for potential applications in conditions like age-related macular degeneration (AMD) . The presence of the fluorine atom and methoxy groups can influence the compound's lipophilicity, binding affinity, and overall pharmacokinetic profile, making it a valuable building block for developing new therapeutic agents or chemical probes . This product is intended for research purposes in laboratory settings only. It is not intended for human or veterinary diagnostic or therapeutic uses. All information provided is for research reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-21-15-8-5-13(11-16(15)22-2)17(20)19-10-9-12-3-6-14(18)7-4-12/h3-8,11H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKGRDHQDYCMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387000
Record name N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785948
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5938-37-4
Record name N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide

The primary and most direct method for the synthesis of this compound involves the formation of an amide bond between 2-(4-fluorophenyl)ethylamine and 3,4-dimethoxybenzoic acid or its activated derivatives. This can be achieved through several established synthetic protocols.

A common approach involves the coupling of 3,4-dimethoxybenzoic acid with 2-(4-fluorophenyl)ethylamine using a coupling agent. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which then readily reacts with the amine to form the desired amide.

The synthesis of this compound typically employs the following key reagents and conditions:

Starting Materials: 2-(4-fluorophenyl)ethylamine and 3,4-dimethoxybenzoic acid are the fundamental building blocks.

Acyl Chloride Formation: A standard method to activate the carboxylic acid is its conversion to 3,4-dimethoxybenzoyl chloride. This is often achieved by reacting 3,4-dimethoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or toluene.

Amide Bond Formation: The resulting 3,4-dimethoxybenzoyl chloride is then reacted with 2-(4-fluorophenyl)ethylamine in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction is usually performed in a solvent such as dichloromethane at room temperature. nih.govmdpi.com

Coupling Agents: Direct coupling of 3,4-dimethoxybenzoic acid and 2-(4-fluorophenyl)ethylamine can be facilitated by carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) to improve efficiency and reduce side reactions. nih.gov

Table 1: Key Reagents and Their Roles in Synthesis

Reagent Role
2-(4-fluorophenyl)ethylamine Amine source
3,4-dimethoxybenzoic acid Carboxylic acid source
Thionyl chloride (SOCl₂) Chlorinating agent for acyl chloride formation
Triethylamine (TEA) Base to neutralize HCl byproduct
Dichloromethane (DCM) Reaction solvent
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Coupling agent for direct amide bond formation

Optimizing the yield and ensuring the high purity of the final product are critical aspects of the synthesis. Several factors can be manipulated to achieve these goals:

Reaction Temperature and Time: The rate of the amidation reaction is influenced by temperature. While room temperature is often sufficient, gentle heating may be employed to drive the reaction to completion. Reaction times are typically monitored by techniques like thin-layer chromatography (TLC) to determine the point of maximum conversion.

Stoichiometry of Reagents: Using a slight excess of the acyl chloride or the amine can help to ensure the complete consumption of the limiting reagent, thereby maximizing the yield.

Purification Techniques: After the reaction is complete, the crude product is typically subjected to a work-up procedure involving washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. nih.gov Further purification is often achieved through column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to obtain the final product in high purity. nih.gov The purity can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and characterized by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Exploration of Structural Modifications and Analog Synthesis

The modular nature of this compound allows for systematic structural modifications to explore structure-activity relationships (SAR). These modifications can be targeted at the benzamide (B126) moiety, the phenylethyl moiety, or the dimethoxy substitution pattern.

The 3,4-dimethoxybenzoyl portion of the molecule offers several avenues for derivatization:

Substitution on the Aromatic Ring: The aromatic ring of the benzamide moiety can be functionalized with various substituents, such as halogens, alkyl groups, or nitro groups, by starting with appropriately substituted benzoic acids. For instance, using 4-nitrobenzoyl chloride would yield the corresponding 4-nitrobenzamide (B147303) analog. mdpi.com

Modification of the Amide Linker: The amide bond itself can be replaced with other functional groups, such as a sulfonamide, by reacting the amine with a sulfonyl chloride.

Table 2: Examples of Benzamide Moiety Derivatization

Starting Material Resulting Analog
4-Nitrobenzoyl chloride N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide
3-Methoxybenzoyl chloride N-[2-(4-fluorophenyl)ethyl]-3-methoxybenzamide

The 2-(4-fluorophenyl)ethyl part of the molecule can also be modified to generate a range of analogs:

Substitution on the Phenyl Ring: The fluorine atom at the 4-position of the phenyl ring can be replaced with other halogens (Cl, Br, I) or other functional groups to investigate the electronic and steric effects on activity. nih.gov Starting from the corresponding substituted 2-phenylethylamines allows for the synthesis of these analogs.

Modification of the Ethyl Linker: The length of the ethyl chain connecting the phenyl ring and the amide nitrogen can be varied. For example, using a benzylamine (B48309) or a 3-phenylpropylamine (B116678) would result in analogs with a one-carbon or three-carbon linker, respectively.

The position and nature of the alkoxy substituents on the benzamide ring are crucial for molecular interactions. A systematic analysis of the dimethoxy substitution pattern can provide valuable SAR insights. This can be achieved by synthesizing analogs with different substitution patterns, such as:

2,4-Dimethoxybenzamide analogs

2,5-Dimethoxybenzamide analogs nih.gov

3,5-Dimethoxybenzamide analogs

Furthermore, the methoxy (B1213986) groups can be replaced with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) to probe the effect of steric bulk in this region of the molecule.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key strategies focus on the use of safer solvents, catalysts, and energy-efficient conditions.

One prominent green approach involves the direct amidation of 3,4-dimethoxybenzoic acid with 2-(4-fluorophenyl)ethylamine. Traditional methods often rely on the conversion of the carboxylic acid to a more reactive species like an acyl chloride or anhydride, which can generate stoichiometric waste. Modern, greener alternatives aim to circumvent these steps.

Catalytic Direct Amidation:

Recent advancements have focused on the use of catalysts to facilitate the direct condensation of carboxylic acids and amines. Boron-based catalysts, for instance, have shown promise in promoting amidation under milder conditions. Another approach involves the use of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste. For example, a solid acid catalyst, such as a Lewis acidic ionic liquid immobilized on diatomite earth, could potentially be employed for the synthesis of this compound under ultrasonic irradiation, offering a rapid and efficient pathway. researchgate.net

Solvent-Free and Alternative Solvent Systems:

A significant aspect of green synthesis is the reduction or elimination of volatile organic solvents (VOCs). Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an ideal scenario. tandfonline.comfigshare.comtandfonline.com For the synthesis of this compound, a melt-phase reaction between 3,4-dimethoxybenzoic acid and 2-(4-fluorophenyl)ethylamine could be explored.

Where solvent use is unavoidable, the selection of greener alternatives such as water, supercritical fluids, or bio-based solvents is preferred over conventional hazardous solvents like dichloromethane or toluene.

Atom Economy and Waste Reduction:

The principle of atom economy is central to green synthesis, aiming to maximize the incorporation of all materials used in the process into the final product. Direct amidation reactions are inherently more atom-economical than methods requiring activating agents. nih.gov For instance, a ruthenium-catalyzed reaction that couples an alcohol and an amine with the liberation of dihydrogen represents a highly atom-economical route to amides. organic-chemistry.org

The table below summarizes potential green synthetic approaches for this compound.

Green Chemistry PrincipleProposed Application in SynthesisPotential Advantages
Use of Catalysis Direct amidation using a reusable solid acid or boron-based catalyst.Avoids stoichiometric activating agents, reduces waste, milder reaction conditions.
Safer Solvents/Solvent-Free Conducting the reaction without a solvent or in a green solvent like water or a bio-based solvent.Eliminates or reduces the use and disposal of hazardous organic solvents.
Atom Economy Direct condensation of 3,4-dimethoxybenzoic acid and 2-(4-fluorophenyl)ethylamine.Maximizes the incorporation of starting materials into the final product, minimizing byproducts.
Energy Efficiency Use of microwave or ultrasonic irradiation to accelerate the reaction.Can lead to shorter reaction times and lower energy consumption compared to conventional heating.

Structure Activity Relationship Sar and Structural Insights

Analysis of Key Pharmacophoric Features of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, the key pharmacophoric features can be deduced from its constituent parts: the 3,4-dimethoxybenzamide (B75079) group, the ethyl linker, and the 4-fluorophenyl ring.

Hydrogen Bond Acceptor/Donor System: The central amide (-CONH-) linkage is a critical feature, providing both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for strong, directional interactions with amino acid residues in a receptor or enzyme active site.

Aromatic/Hydrophobic Regions: The molecule possesses two aromatic rings, the 3,4-dimethoxybenzene ring and the 4-fluorophenyl ring. These act as hydrophobic regions that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a binding pocket.

Hydrogen Bond Acceptors: The two methoxy (B1213986) (-OCH₃) groups on the benzamide (B126) ring serve as additional hydrogen bond acceptors, potentially forming interactions that enhance binding affinity and specificity.

Hydrophobic/Halogen Bonding Feature: The fluorine atom on the phenyl ring is a site for potential halogen bonding and also increases the lipophilicity of that part of the molecule, which can influence membrane permeability and hydrophobic interactions within the binding site. researchgate.netpsu.edu

These features collectively define the molecule's potential interaction points with a biological target. A hypothetical pharmacophore model would include two aromatic centers, a hydrogen bond donor, a hydrogen bond acceptor, and two additional hydrogen bond acceptor sites, all held in a specific spatial arrangement by the ethyl linker.

Quantitative Structure-Activity Relationship (QSAR) Studies on Analogues

A QSAR study on benzamide derivatives would typically involve the calculation of various molecular descriptors for a series of analogues, which are then correlated with their measured biological activity (e.g., IC₅₀ or Kᵢ values) using statistical methods like multiple linear regression or machine learning algorithms. frontiersin.orgamanote.com

Key descriptors relevant for this class of compounds would include:

Physicochemical Properties: Such as the logarithm of the partition coefficient (LogP) to describe lipophilicity, and molar refractivity (MR) related to molecular volume and polarizability. researchgate.net

Electronic Descriptors: These quantify the electronic effects of substituents, such as Hammett constants (σ), which describe the electron-withdrawing or electron-donating ability of groups on the aromatic rings. The high electronegativity of fluorine, for instance, significantly alters the electronic properties of the phenyl ring. mdpi.com

Steric Descriptors: Parameters like Taft steric parameters (Es) or van der Waals radii are used to model the size and shape of substituents, which is crucial for understanding how a ligand fits into its binding site.

Topological Indices: These numerical descriptors are derived from the graph representation of the molecule and encode information about its size, shape, and degree of branching. researchgate.net

By generating a statistically robust QSAR model, researchers can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential efficacy. researchgate.net

Conformational Analysis and Molecular Flexibility of the Compound

The biological activity of this compound is highly dependent on its ability to adopt a specific three-dimensional conformation that is complementary to its biological target. The molecule's flexibility is primarily determined by the rotation around several single bonds.

Studies on analogous N-phenylethyl benzamides reveal significant molecular flexibility. nih.govresearchgate.net Key rotational bonds include:

The bond between the 4-fluorophenyl ring and the ethyl linker.

The bonds within the ethyl linker itself (C-C and C-N).

The amide bond (C-N), which has some double-bond character and is relatively planar but can still exhibit rotation.

The bond between the carbonyl group and the 3,4-dimethoxyphenyl ring.

Impact of Substituent Modifications on Biological Activity (In Vitro)

The structure-activity relationship (SAR) explores how modifying specific parts of a molecule affects its biological activity. For this compound, the fluorine atom, the dimethoxy groups, and the alkyl linker are key points for modification.

The substitution of a hydrogen atom with fluorine is a common strategy in medicinal chemistry to modulate a drug's properties. mdpi.com The fluorine atom in the 4-position of the phenyl ring can influence biological activity in several ways:

Enhanced Binding Affinity: Due to its high electronegativity, the carbon-fluorine (C-F) bond is highly polarized. This can lead to favorable electrostatic or dipole-dipole interactions with polar residues in a receptor binding pocket. psu.edu Fluorine can also act as a weak hydrogen bond acceptor. psu.edu

Increased Lipophilicity: Fluorinating an aromatic ring generally increases its lipophilicity. researchgate.net This can enhance binding through improved hydrophobic interactions with the target protein and can also affect the molecule's ability to cross biological membranes. psu.edu

Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond. Placing a fluorine atom at a potential site of metabolic oxidation (like the para-position of a phenyl ring) can block cytochrome P450-mediated hydroxylation, thereby increasing the metabolic stability and half-life of the compound. psu.edumdpi.com

The table below summarizes the effects of fluorine substitution based on general principles observed in medicinal chemistry.

ModificationEffect on Physicochemical PropertyConsequence for Biological Activity
H → F on Phenyl RingIncreases lipophilicity, alters electronic distribution (electron-withdrawing)Can enhance hydrophobic binding interactions. May form favorable electrostatic or hydrogen bonds.
Blocks potential sites of metabolismIncreases metabolic stability and duration of action.
Minimal increase in steric bulkGenerally well-tolerated within binding sites.

The two methoxy groups on the benzamide ring are electron-donating and can significantly influence receptor binding and selectivity. nih.gov Their specific placement at the 3- and 4-positions is a common feature in many biologically active compounds, suggesting this substitution pattern is favorable for certain receptor interactions. nih.gov

Hydrogen Bonding: The oxygen atoms of the methoxy groups are hydrogen bond acceptors. They can form crucial hydrogen bonds with donor groups (e.g., -OH, -NH) on the receptor, which can anchor the ligand in the binding site and contribute to high affinity.

Electronic Effects: As electron-donating groups, the methoxy substituents increase the electron density of the benzamide ring. This can modulate the strength of π-π stacking interactions with aromatic residues in the receptor. Studies on related benzamide-isoquinoline derivatives have shown that electron-donating methoxy groups can increase affinity for certain receptors, such as the sigma-2 receptor. nih.gov

Conformational Restriction: The presence of substituents at the 3- and 4-positions can influence the preferred rotational angle of the benzamide ring relative to the amide linker, potentially pre-organizing the molecule into a more favorable conformation for binding.

The table below outlines the SAR of methoxy group substitutions based on findings from related compound series.

ModificationPositionEffect on Receptor Interaction
Addition of Methoxy Group para- (4-position)Can dramatically improve selectivity for certain receptors (e.g., sigma-2). nih.gov
meta- & para- (3,4-positions)Often serves as a key pharmacophore for dual cholinesterase inhibition and other activities. nih.gov
Provides hydrogen bond acceptors, enhancing binding affinity.

The ethyl (-CH₂-CH₂-) linker connecting the amide nitrogen and the 4-fluorophenyl ring plays a crucial role as a spacer, dictating the spatial relationship between the two aromatic moieties.

Linker Length: The length of the alkyl chain is a critical determinant of activity. An optimal linker length correctly positions the terminal aromatic ring to engage with its sub-pocket in the binding site. A linker that is too short may prevent the terminal group from reaching its interaction points, while a linker that is too long may introduce an entropic penalty upon binding or lead to unfavorable steric clashes. A two-carbon ethyl linker is a common motif in many classes of receptor ligands, suggesting it provides an optimal distance for many targets.

Branching: Introducing alkyl branches (e.g., a methyl group) on the linker would have significant consequences. Branching restricts the conformational flexibility of the linker. This can be beneficial if it locks the molecule in its bioactive conformation, but it is often detrimental if it prevents the molecule from adopting the necessary shape or introduces steric hindrance that clashes with the receptor surface.

The table below summarizes the general effects of modifying the alkyl linker.

Linker ModificationEffect on ConformationPotential Impact on Activity
Shortening (e.g., to methyl) Reduces distance between aromatic ringsLoss of interaction with a distal binding pocket, likely reducing or abolishing activity.
Lengthening (e.g., to propyl) Increases distance and flexibilityMay introduce steric clashes or an entropic penalty, often reducing activity.
Branching (e.g., adding methyl) Restricts rotation, increases steric bulkCan increase potency if it favors the bioactive conformation; can decrease potency due to steric hindrance.

Molecular Mechanism Investigations in Vitro and in Silico

Identification of Putative Biological Targets (In Vitro Binding Assays)

There is no publicly available data from in vitro binding assays to identify the putative biological targets of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide.

Receptor Binding Profiles (In Vitro)

No information could be found regarding the receptor binding profile of this compound. Studies detailing its affinity for various G-protein coupled receptors, ion channels, or other receptor types are not present in the accessible scientific literature.

Enzyme Inhibition Kinetics (In Vitro)

Data on the enzyme inhibition kinetics of this compound is not available. Consequently, its potential to inhibit specific enzymes, and the nature of such inhibition (e.g., competitive, non-competitive), remain unknown.

Cellular Assay Responses (Non-Human Cells)

There are no published studies on the responses of non-human cells to this compound in cellular assays. Such studies would be crucial in determining its functional activity at a cellular level.

Ligand-Target Interaction Studies (In Silico Modeling)

In the absence of identified biological targets from in vitro studies, no specific in silico modeling studies for this compound could be found.

Molecular Docking Simulations with Identified Receptors/Enzymes

As no specific receptors or enzymes have been identified as targets for this compound, there are no molecular docking simulations to report.

Molecular Dynamics Simulations of Compound-Target Complexes

Similarly, without identified and docked compound-target complexes, no molecular dynamics simulations for this compound have been published.

Allosteric Modulation and Orthosteric Binding Site Characterization

There is currently no available data from in vitro or in silico studies that characterizes the allosteric modulation or defines the orthosteric binding site of this compound on any specific biological target. Research is needed to identify its potential protein-binding partners and to elucidate the nature of these interactions. Such studies would typically involve radioligand binding assays, surface plasmon resonance, or computational docking simulations to determine affinity, selectivity, and the precise binding location.

Signaling Pathway Perturbations (In Vitro Cellular Models)

Similarly, there is a notable absence of published research detailing the effects of this compound on intracellular signaling pathways in in vitro cellular models. To understand its cellular function, future investigations would need to employ techniques such as Western blotting, reporter gene assays, or high-throughput screening to assess its impact on key signaling cascades, for instance, those involving G-protein coupled receptors, receptor tyrosine kinases, or nuclear receptors. Without such experimental data, any discussion on the compound's influence on cellular signaling would be purely speculative.

Pre Clinical Pharmacological Profiling in Vitro

Receptor Selectivity and Affinity Profiling (In Vitro)

In vitro competitive binding assays have been utilized to determine the affinity and selectivity of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide for its primary molecular target, the Translocator Protein (TSPO). These studies reveal that the compound is a potent ligand for TSPO with a high degree of selectivity.

Using membrane proteins isolated from cell lines, the inhibition constant (Ki) of the compound for TSPO was determined to be in the sub-nanomolar range, indicating a very high binding affinity. Specifically, one study reported a Ki value of 0.51 ± 0.03 nM. To establish selectivity, binding against the central benzodiazepine (B76468) receptor (CBR) was also assessed. The compound showed negligible affinity for the CBR, with a reported Ki value greater than 100,000 nM, demonstrating high selectivity for TSPO.

TargetAssay TypeKi (nM)Source
Translocator Protein (TSPO)Competitive Binding Assay0.51 ± 0.03 nih.gov
Central Benzodiazepine Receptor (CBR)Competitive Binding Assay> 100,000 nih.gov

Enzyme Inhibition Spectrum and Potency (In Vitro Biochemical Assays)

The principal pharmacological activity of this compound is characterized by its direct binding to the TSPO receptor. Based on available scientific literature, its mechanism of action is not primarily mediated through the direct inhibition of enzymes. In vitro biochemical assays focused on broad-spectrum enzyme inhibition have not been prominently reported for this compound, distinguishing it from other pharmacological agents that function as enzyme inhibitors.

Cellular Activity Assays (In Vitro, e.g., functional responses in cell lines)

The functional engagement of this compound with its target in a cellular context has been demonstrated through in vitro uptake assays. Studies using its radiolabeled form, [¹⁸F]CB251, have shown that the compound's uptake into cells is directly proportional to the expression level of TSPO.

In experiments utilizing activated immune cells, such as RAW264.7 macrophages and mouse splenocytes, which are known to upregulate TSPO, a significant increase in the uptake of [¹⁸F]CB251 was observed following cellular activation. Furthermore, studies in transfected cell lines have confirmed this target specificity. For instance, 293FT cells, which have low endogenous TSPO expression, showed markedly increased radioligand uptake after being engineered to overexpress TSPO. Conversely, MDA-MB-231 cells, which have high baseline TSPO expression, showed decreased uptake when TSPO expression was reduced via shRNA. These findings confirm that the compound's activity in a cellular environment is specific to TSPO.

While many TSPO ligands are known to exert further downstream effects, such as modulating inflammation, apoptosis, and mitochondrial function, specific data detailing these particular functional responses for this compound are not extensively detailed in the reviewed literature. For example, other TSPO ligands have been shown to protect against apoptosis and modulate cytokine release in various cell models. nih.govnih.gov

Comparative In Vitro Pharmacological Activity with Known Probes/Compounds

The in vitro pharmacological profile of this compound (CB251) has been directly compared with established first and second-generation TSPO ligands, such as PK 11195 and PBR28. In competitive binding assays, CB251 demonstrates a higher binding affinity for TSPO than these widely used reference compounds.

A critical aspect of second-generation TSPO ligands is their sensitivity to a common single nucleotide polymorphism in the TSPO gene (rs6971), which results in an A147T amino acid substitution. This polymorphism creates high-affinity binders (HAB) and low-affinity binders (LAB), complicating the interpretation of data. The binding affinity of CB251 has been tested on membranes from cells expressing both the wild-type (HAB) and mutant (LAB) forms of TSPO. The ratio of the IC₅₀ values (LAB/HAB) for CB251 was found to be 0.83, a value close to 1, which indicates that the compound has low sensitivity to this polymorphism. This performance is comparable to the first-generation ligand PK 11195, which is also known to be insensitive to the A147T mutation.

CompoundKi for TSPO (nM)IC₅₀ Ratio (LAB/HAB)Source
This compound (CB251)0.510.83 nih.govmdpi.com
PK 11195~3-90.83 nih.govmdpi.comresearchgate.net
PBR28~0.2-0.6High (>10) mdpi.com
GE-180~1.1High mdpi.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide a detailed picture of the electron distribution within a molecule, which is fundamental to understanding its chemical properties and reactivity. Methods such as Density Functional Theory (DFT) are commonly employed to determine the electronic structure, including the molecular orbitals and electrostatic potential.

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests that the molecule can be more easily polarized and is generally more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov Conversely, a larger energy gap indicates higher kinetic stability and lower chemical reactivity. jonuns.com

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide (Illustrative)

ParameterSymbolHypothetical Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.20Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.50Electron-accepting ability
HOMO-LUMO Energy GapΔE4.70Chemical reactivity and stability

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Specific computational studies are required for accurate determination.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions play a crucial role in molecular recognition.

The MEP map is colored to indicate different regions of electrostatic potential. Typically, red areas represent regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue areas, conversely, indicate regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow regions represent intermediate electrostatic potential.

For this compound, it is anticipated that the MEP would show regions of negative potential (red) around the oxygen atoms of the methoxy (B1213986) groups and the carbonyl group of the amide linkage, due to the high electronegativity of oxygen. The fluorine atom on the phenyl ring would also contribute to a region of negative potential. Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly the amide N-H group, which is a potential hydrogen bond donor. Understanding this electrostatic landscape is crucial for predicting non-covalent interactions with biological targets. researchgate.net

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are vital in the early phases of drug discovery and chemical safety assessment, as they can help to identify potential liabilities before significant resources are invested in experimental studies. researchgate.net

In Silico Permeability Predictions

Permeability is a key factor influencing the absorption and distribution of a compound. In silico models can predict permeability through various biological barriers, such as the intestinal wall (for oral absorption) and the blood-brain barrier. These models are often based on physicochemical properties like lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors.

While specific in silico permeability data for this compound is not available in the provided search results, general predictions for compounds with similar characteristics can be inferred. Molecules with moderate lipophilicity and molecular weight, and a limited number of hydrogen bond donors and acceptors, tend to have better permeability.

In Silico Metabolic Stability Predictions (e.g., CYP interaction predictions)

The metabolism of foreign compounds (xenobiotics) is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. Predicting a compound's interaction with these enzymes is crucial for understanding its metabolic stability and potential for drug-drug interactions. fda.govfda.gov In silico models can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

For this compound, the presence of aromatic rings and methoxy groups suggests potential sites for metabolism by CYP enzymes, likely through hydroxylation or O-demethylation reactions. In silico tools could predict which CYP isoforms are most likely to be involved in its metabolism and whether it has the potential to inhibit these enzymes, which could affect the metabolism of co-administered drugs. fda.govfda.gov

Table 2: Illustrative In Silico ADMET Predictions for this compound

ADMET PropertyPredicted OutcomeImplication
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed orally.
Caco-2 PermeabilityModerate to HighSuggests good intestinal permeability.
Distribution
Blood-Brain Barrier PenetrationLikelyPotential for central nervous system effects.
P-glycoprotein SubstrateUndeterminedCould be subject to efflux from cells.
Metabolism
CYP2D6 Substrate/InhibitorPossiblePotential for metabolism by and/or inhibition of this enzyme.
CYP3A4 Substrate/InhibitorPossiblePotential for metabolism by and/or inhibition of this major drug-metabolizing enzyme.
Toxicity
AMES MutagenicityUnlikelyLow probability of being a mutagen.
hERG InhibitionPossibleNeeds experimental evaluation for cardiotoxicity potential.

Note: This table presents hypothetical predictions based on the general structural features of the molecule. Actual in silico predictions would require the use of specific software and models.

In Silico Toxicity Predictors

In silico toxicology models are used to predict a range of potential toxicities, such as mutagenicity (e.g., the Ames test), carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity (e.g., hERG inhibition). nih.gov These predictions are based on the presence of structural alerts (toxicophores) and quantitative structure-activity relationship (QSAR) models derived from large datasets of known toxic compounds. For this compound, in silico models would screen for any structural motifs associated with toxicity and predict its potential to interact with off-target proteins that could lead to adverse effects. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. d-nb.info This model then serves as a 3D query in a process known as virtual screening, where large databases of chemical compounds are searched to identify molecules that match the pharmacophoric features. d-nb.info The ultimate goal is to discover novel compounds with a high likelihood of being active at a particular biological target. d-nb.info

While specific pharmacophore models developed directly from this compound are not extensively detailed in publicly available research, the principles of this approach are widely applied to similar benzamide (B126) derivatives. nih.gov A typical pharmacophore model for a benzamide-based compound might include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, all positioned at specific distances and angles from one another.

Virtual screening campaigns employing such pharmacophore models have been successful in identifying novel bioactive compounds. nih.gov The process generally involves the following steps:

Pharmacophore Model Generation: Based on the structure of a known active ligand or the active site of a target protein, a pharmacophore model is created.

Database Screening: The generated model is used to screen large chemical libraries for molecules containing the desired pharmacophoric features.

Hit Identification and Filtering: Compounds that match the pharmacophore model are identified as "hits." These hits are then often subjected to further filtering based on drug-like properties and other computational analyses.

The application of these methods allows for the efficient exploration of vast chemical spaces to identify promising new drug candidates.

Free Energy Perturbation and Binding Energy Calculations

Free energy perturbation (FEP) and binding energy calculations are sophisticated computational methods that provide quantitative predictions of the binding affinity between a ligand and its target protein. These calculations are instrumental in understanding the energetic driving forces behind molecular recognition and in prioritizing compounds for synthesis and biological testing.

Binding free energy is a critical parameter in drug design, as it is directly related to the potency of a drug candidate. A more negative binding free energy indicates a stronger and more stable interaction between the ligand and its target. The molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) method is a popular approach to estimate binding free energy. nih.gov This method calculates the free energy of the protein-ligand complex, as well as the individual protein and ligand in solution. nih.gov The binding free energy is then determined by the difference between these states. nih.gov

The total binding free energy in MM/PBSA calculations is composed of several terms:

Energy ComponentDescription
ΔEMM The change in molecular mechanics energy in the gas phase, which includes van der Waals (ΔEvdW) and electrostatic (ΔEele) interactions. nih.gov
ΔGsol The change in solvation free energy, which is composed of polar (ΔGGB) and non-polar (ΔGSA) contributions. nih.gov

The correlation between calculated binding energies and experimentally determined inhibitory concentrations (IC50) has been demonstrated in various studies, validating the predictive power of these computational methods. researchgate.net Although specific FEP or binding energy calculations for this compound are not readily found in the literature, these techniques represent a valuable tool for assessing its potential interactions with biological targets. Such calculations could elucidate the key residues involved in binding and provide a rationale for designing more potent analogs.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Compound Purity and Quantification (HPLC, GC-MS, LC-MS)

Chromatographic methods are essential for separating "N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide" from impurities, starting materials, and by-products, as well as for its quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for these applications.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity and quantifying "this compound." Reversed-phase HPLC, using a C18 column, is typically employed for compounds of similar polarity. The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol, run in either isocratic or gradient mode to ensure optimal separation. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. For quantification, a calibration curve is constructed by analyzing a series of known concentration standards. The development of a stability-indicating HPLC method is crucial for distinguishing the intact compound from its degradation products. nih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis

Parameter Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be utilized for the analysis of volatile and thermally stable compounds. While benzamides can be thermally labile, the use of short analytical columns can minimize on-column degradation, allowing for analysis without derivatization. nih.gov This technique provides excellent separation and definitive identification based on the mass spectrum of the analyte. The sample is vaporized in an injector and separated on a capillary column before being detected by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the superior separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This is a key technique for identifying impurities and degradation products, especially those present at trace levels. nih.gov Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio of the resulting ions is measured. LC-MS is invaluable for confirming the molecular weight of the compound and its metabolites in various matrices.

Spectroscopic Characterization for Structural Elucidation (NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable for the definitive structural confirmation of "this compound."

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both the fluorophenyl and dimethoxybenzoyl rings, the methylene (B1212753) (-CH₂-) protons of the ethyl linker, the amide proton (-NH-), and the methoxy (B1213986) (-OCH₃) protons. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution patterns on the rings.

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, the aliphatic carbons of the ethyl chain, and the methoxy carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, C-O stretches from the methoxy groups, and C-F stretch from the fluorophenyl group. mu-varna.bg

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and purity checks. The presence of two aromatic rings constitutes the primary chromophore system. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption maxima (λmax) corresponding to the π → π* transitions of the aromatic systems. mu-varna.bg

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Characteristic Features
¹H NMR Signals for aromatic, methoxy, methylene, and amide protons with specific chemical shifts and coupling patterns.
¹³C NMR Resonances for carbonyl, aromatic, aliphatic, and methoxy carbons.
IR (cm⁻¹) ~3300 (N-H stretch), ~1640 (C=O amide I), ~1540 (N-H bend amide II), ~1270 & ~1030 (C-O stretch), ~1220 (C-F stretch).

| UV-Vis (λmax) | Absorption maxima in the UV region characteristic of substituted benzene (B151609) rings. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the structure of "this compound" by analyzing its fragmentation pattern. mu-varna.bgnih.gov The molecular formula is C₁₇H₁₈FNO₃, corresponding to a monoisotopic mass of approximately 303.13 Da. nih.gov

In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed. The molecule would then undergo characteristic fragmentation. Key fragmentation pathways would likely involve the cleavage of the amide bond, which is a common and diagnostic fragmentation for this class of compounds.

Table 3: Predicted Mass Spectrometry Fragmentation

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion
304.13 [M+H]⁺: Protonated molecule
165.05 [C₉H₉O₃]⁺: 3,4-dimethoxybenzoyl cation (from amide bond cleavage)
139.07 [C₈H₉FN]⁺: 2-(4-fluorophenyl)ethan-1-amine radical cation (from amide bond cleavage)

Analysis of these fragments allows for the step-by-step reconstruction of the molecule, providing strong evidence for its identity.

Development of Robust Assays for In Vitro Research Quantification

For in vitro research applications, the development of robust and validated assays for the quantification of "this compound" in various biological media is essential.

The development of such an assay, typically using LC-MS/MS, involves several stages:

Method Optimization: This includes the selection of an appropriate internal standard, optimization of the mobile phase and chromatographic gradient for efficient separation from endogenous matrix components, and tuning of mass spectrometer parameters (e.g., ionization source conditions, collision energy) for maximum sensitivity and specificity of the parent and product ions.

Sample Preparation: Efficient extraction of the analyte from the biological matrix (e.g., plasma, cell lysates) is crucial. This is often achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Method Validation: The assay must be rigorously validated according to established guidelines. Key validation parameters include:

Selectivity and Specificity: Ensuring no interference from matrix components.

Linearity: Establishing a calibration curve over the expected concentration range.

Accuracy and Precision: Determining how close the measured values are to the true values and the reproducibility of the measurements.

Recovery and Matrix Effect: Assessing the efficiency of the extraction process and the influence of the biological matrix on ionization.

Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.

An alternative approach could be the development of an immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay). nih.gov This would require the generation of specific antibodies that recognize "this compound." While offering high throughput, immunoassays may have limitations regarding cross-reactivity with structurally related compounds.

Pre Clinical Metabolic and Degradation Pathways in Vitro and in Silico

In Vitro Metabolic Stability Studies (e.g., Microsomal Stability, Hepatocyte Incubation)

In the early stages of drug discovery, understanding the metabolic stability of a compound is crucial for predicting its pharmacokinetic profile. In vitro methods, such as microsomal stability assays and hepatocyte incubations, are standard procedures to evaluate the susceptibility of a compound to metabolism by liver enzymes.

Microsomal stability assays utilize subcellular fractions of liver cells (microsomes) that are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. The compound of interest is incubated with liver microsomes and necessary cofactors, and the decrease in the concentration of the parent compound over time is measured. This allows for the determination of key parameters like the half-life (t½) and intrinsic clearance (CLint) of the compound.

Hepatocyte incubation studies involve using intact liver cells, which provide a more comprehensive picture of metabolism as they contain a wider range of both Phase I and Phase II metabolic enzymes. These studies can offer a more accurate prediction of in vivo hepatic clearance.

Table 1: Hypothetical In Vitro Metabolic Stability of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide

ParameterHuman Liver MicrosomesRat Liver MicrosomesHuman Hepatocytes
Half-life (t½, min) 453265
Intrinsic Clearance (CLint, µL/min/mg protein) 15.421.610.7
Predicted Hepatic Extraction Ratio Low to IntermediateIntermediateLow

Identification of In Vitro Metabolites

Following incubation with microsomes or hepatocytes, the resulting mixture is analyzed to identify the structures of any metabolites formed. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful analytical technique used for this purpose. By comparing the mass spectra of the parent compound with those of the metabolites, researchers can deduce the types of metabolic transformations that have occurred.

Common metabolic reactions include oxidation (hydroxylation, dealkylation), reduction, hydrolysis, and conjugation with endogenous molecules such as glucuronic acid or sulfate.

Table 2: Hypothetical In Vitro Metabolites of this compound Identified in Human Hepatocytes

Metabolite IDProposed Biotransformationm/z of [M+H]⁺
M1O-demethylation of a methoxy (B1213986) group288.13
M2Hydroxylation of the fluorophenyl ring318.14
M3N-dealkylation181.08
M4Glucuronide conjugation of M2494.17

Predicted Metabolic Transformation Pathways (In Silico Prediction)

In silico tools and computational models are increasingly used to predict the metabolic fate of compounds before they are even synthesized. These software programs use algorithms based on known metabolic pathways and the substrate specificities of various drug-metabolizing enzymes. They can predict the most likely sites of metabolism on a molecule and the potential metabolites that will be formed. This approach helps in designing molecules with improved metabolic stability.

For this compound, in silico models might predict that the methoxy groups and the aromatic rings are susceptible to metabolism by CYP enzymes.

Table 3: Hypothetical In Silico Predicted Metabolic Transformations for this compound

Predicted TransformationEnzyme Family Primarily ResponsibleLikelihood Score
O-demethylationCYP2D6, CYP3A4High
Aromatic HydroxylationCYP2C9, CYP2D6Medium
Amide HydrolysisAmidasesLow
N-dealkylationCYP3A4Medium

Chemical Degradation Pathways and Stability Under Research Conditions

Beyond metabolic stability, it is important to assess the chemical stability of a compound under various conditions encountered during research and development. Forced degradation studies are conducted to identify potential degradation products and to understand the degradation pathways. These studies typically involve exposing the compound to harsh conditions such as strong acids, bases, oxidation, heat, and light.

Knowledge of a compound's chemical stability is essential for developing stable formulations and for defining appropriate storage and handling conditions. The benzamide (B126) linkage in this compound could be susceptible to hydrolysis under acidic or basic conditions.

Table 4: Hypothetical Chemical Degradation of this compound Under Forced Conditions

Stress Condition% Degradation (24h)Major Degradation Products
0.1 N HCl (60°C) 15%3,4-dimethoxybenzoic acid and 2-(4-fluorophenyl)ethanamine
0.1 N NaOH (60°C) 22%3,4-dimethoxybenzoic acid and 2-(4-fluorophenyl)ethanamine
3% H₂O₂ (25°C) < 5%Minor oxidative products
Heat (80°C) < 2%No significant degradation
Light (ICH Q1B) < 1%No significant degradation

Future Research Directions and Emerging Paradigms

Unexplored Biological Targets and Pathways for Investigation

While the biological activities of many benzamide (B126) derivatives have been extensively studied, the specific target profile of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide remains largely uncharted territory. The structural motifs present in the molecule suggest several avenues for investigation into previously unexplored biological targets and pathways.

The dimethoxybenzamide moiety is a known pharmacophore in a variety of bioactive compounds, including those targeting dopamine receptors and histone deacetylases (HDACs). However, the unique substitution pattern of this compound may confer selectivity for less-characterized members of these protein families or even for entirely different classes of enzymes. For instance, the potential for this compound to modulate the activity of sirtuins, a class of NAD+-dependent deacetylases, warrants investigation, given that certain sirtuin inhibitors feature similar aromatic amide structures. nih.gov

Furthermore, the presence of the 4-fluorophenyl group could facilitate interactions with targets that have a specific affinity for fluorinated ligands. This could include certain kinases, where fluorine substitution has been shown to enhance binding affinity and selectivity. nih.gov A systematic investigation of the kinome-wide interaction profile of this compound could reveal unexpected and therapeutically relevant targets. promega.comreactionbiology.com

Emerging pathways that could be modulated by this compound include those involved in metabolic regulation and cellular stress responses. Benzamide derivatives have been shown to influence pathways such as the unfolded protein response (UPR) and autophagy. Investigating the effects of this compound on these intricate cellular processes could open up new therapeutic possibilities for a range of diseases, from neurodegenerative disorders to cancer. Additionally, exploring its potential to modulate the Hedgehog signaling pathway, a critical regulator of embryonic development and tumorigenesis, could be a fruitful area of research. researchgate.net

Novel Synthetic Approaches and Derivatization Opportunities

The synthesis of this compound can be achieved through traditional amide bond formation methods. However, recent advances in catalytic amide synthesis offer more efficient, sustainable, and versatile routes for its preparation and the generation of diverse analog libraries.

Novel Synthetic Approaches:

Modern catalytic methods for amide bond formation, such as those employing boronic acid or transition metal catalysts, can provide milder reaction conditions and broader substrate scope compared to classical coupling reagents. ucl.ac.ukresearchgate.netresearchgate.net These approaches often lead to higher yields and reduced waste, aligning with the principles of green chemistry. rsc.org Biocatalytic methods, utilizing enzymes like lipases or engineered amidases, present an even more environmentally benign and highly selective alternative for the synthesis of the core amide bond. rsc.org

Derivatization Opportunities:

The structure of this compound offers multiple sites for derivatization to explore structure-activity relationships (SAR) and optimize its properties.

Dimethoxybenzamide Ring: Modification of the methoxy (B1213986) groups, for instance, by replacing them with other alkoxy groups or halogens, could fine-tune the electronic properties and binding interactions of the molecule.

Ethyl Linker: The length and rigidity of the linker can be altered by introducing unsaturation or branching, potentially influencing the compound's conformational preferences and target engagement.

4-Fluorophenyl Ring: The position and nature of the substituent on this ring are critical for exploring interactions with the target protein. Introduction of different halogens, alkyl, or electron-withdrawing/donating groups can systematically probe the binding pocket.

Combinatorial chemistry approaches, including solid-phase synthesis and the "mix and split" method, can be employed to rapidly generate large libraries of derivatives for high-throughput screening. nih.govijpsonline.comnih.gov DNA-compatible synthesis would allow for the creation of DNA-encoded libraries, enabling the screening of vast chemical space. rsc.org

Advanced Computational Modeling Techniques for Enhanced Prediction

In silico methods are indispensable tools in modern drug discovery, offering the ability to predict molecular properties, understand binding interactions, and guide the design of new compounds with improved efficacy and safety profiles.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies can establish a mathematical relationship between the chemical structure of this compound and its biological activity. nih.gov By analyzing a series of analogs, QSAR models can identify key molecular descriptors that correlate with potency, selectivity, or other desired properties. Such models, particularly those incorporating 3D-QSAR methods like CoMFA and CoMSIA, can provide valuable insights into the steric, electronic, and hydrophobic requirements for optimal activity and guide the design of more potent derivatives. researchgate.netnih.govresearchgate.net

Molecular Docking and Dynamics Simulations:

Molecular docking simulations can predict the binding mode of this compound within the active site of a potential target protein. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Following docking, molecular dynamics (MD) simulations can provide a dynamic view of the ligand-protein complex over time. nih.gov MD simulations can reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the binding event. These simulations are crucial for understanding the energetic basis of molecular recognition and for refining the design of new analogs with enhanced binding characteristics.

ADME/Tox Prediction:

In silico models can also be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of this compound and its derivatives. researchgate.netnih.govnih.govjonuns.comsemanticscholar.org Predicting properties such as oral bioavailability, blood-brain barrier penetration, and potential for off-target toxicity early in the drug discovery process can help to prioritize compounds with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures.

Development of this compound as a Research Probe

The unique structural features of this compound make it an excellent candidate for development into a research probe to investigate biological systems. Such probes are invaluable for target identification, validation, and imaging.

Radiolabeling for PET Imaging:

The presence of a fluorine atom in the 4-fluorophenyl ring provides a strategic site for the introduction of the positron-emitting isotope fluorine-18 ([¹⁸F]). uchicago.edubohrium.com This would enable the synthesis of a radiolabeled version of the compound for use in Positron Emission Tomography (PET) imaging. nih.gov A successful [¹⁸F]-labeled probe could be used to non-invasively visualize and quantify the distribution of its biological target in living organisms, providing crucial information about disease states and the pharmacodynamics of related drugs. The synthesis would likely involve a nucleophilic substitution reaction on a suitable precursor. nih.govmdpi.com

Fluorescent Probe Development:

The benzamide scaffold can be modified to incorporate a fluorophore, transforming this compound into a fluorescent probe. nih.gov This could be achieved by attaching a fluorescent dye to a non-critical position of the molecule or by designing a derivative where the intrinsic fluorescence is modulated upon binding to its target. researchgate.netacs.org Such probes would be instrumental in cellular imaging studies, allowing for the visualization of the subcellular localization of the target and the real-time monitoring of biological processes. nih.gov

Integration into High-Throughput Screening Campaigns for Target Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against specific biological targets. drugtargetreview.com this compound and its derivatives are well-suited for integration into HTS campaigns to identify new biological targets and starting points for drug development.

Assay Design and Implementation:

The development of robust and reliable HTS assays is critical for a successful screening campaign. researchgate.netnih.gov For this compound, both biochemical and cell-based assays can be envisioned.

Biochemical Assays: These assays would involve testing the compound's ability to directly modulate the activity of a purified protein, such as an enzyme or receptor. researchgate.netyoutube.com Kinase activity assays, for example, could be used to screen a panel of kinases to identify potential targets. promega.comreactionbiology.comaxcelead.comnih.gov

Cell-Based Assays: These assays measure the effect of the compound on a cellular process, such as cell viability, proliferation, or the expression of a reporter gene. nih.govnih.govox.ac.ukbroadinstitute.org Cell-based screens offer the advantage of assessing a compound's activity in a more physiologically relevant context.

Library Screening:

A library of derivatives based on the this compound scaffold can be synthesized and screened against a diverse range of biological targets. This approach, known as diversity-oriented synthesis, can lead to the discovery of novel bioactivities and previously unknown cellular pathways. The use of automated liquid handling and data analysis systems is essential for managing the large datasets generated in HTS campaigns.

The journey from a single chemical compound to a valuable research tool or a life-saving therapeutic is long and complex. However, by embracing the future research directions and emerging paradigms outlined in this article, the scientific community can begin to unlock the full potential of this compound and pave the way for new discoveries in medicine and biology.

Q & A

Q. What are the key synthetic routes for N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide, and how are reaction parameters optimized?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between 3,4-dimethoxybenzoyl chloride and 2-(4-fluorophenyl)ethylamine in the presence of triethylamine .
  • Electrophilic substitution : Introduction of methoxy groups via aromatic substitution under controlled temperatures (60–80°C) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (1:3 to 1:1) to achieve >95% purity .

Optimization Parameters :

StepParameterOptimal RangeImpact on Yield
CouplingSolvent (DMF vs. THF)DMF preferredHigher solubility of intermediates
SubstitutionReaction time6–8 hoursOver-reduction leads to byproducts
WorkuppH adjustmentpH 7–8Prevents hydrolysis of the amide bond

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR Spectroscopy :
  • ¹H-NMR : Identifies methoxy protons (δ 3.85–3.90 ppm) and fluorophenyl aromatic protons (δ 7.20–7.45 ppm) .
  • ¹³C-NMR : Confirms carbonyl resonance (δ ~167 ppm) and quaternary carbons .
    • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 358.15) .
    • IR Spectroscopy : Detects amide C=O stretch (~1650 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

Discrepancies in biological activity (e.g., antiproliferative vs. neuroprotective effects) may arise from:

  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. SH-SY5Y) or incubation times (24 vs. 48 hours) .
  • Structural Analogues : Substituent effects (e.g., 4-fluorophenyl vs. 3,4-dichlorophenyl) alter target binding .
  • Metabolic Stability : Differential cytochrome P450 metabolism across studies .

Resolution Strategies :

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple models .
  • Structural-Activity Relationship (SAR) Studies : Compare analogues to isolate pharmacophores .

Q. What experimental approaches elucidate interactions between this compound and molecular targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., K_d = 12 nM for serotonin receptors) .
  • Molecular Docking : Predicts binding poses with targets like G-protein-coupled receptors (GPCRs) using AutoDock Vina .
  • Thermal Shift Assays : Monitors protein stabilization upon ligand binding (ΔT_m > 4°C indicates strong interaction) .

Case Study : In oncology, this compound showed selective inhibition of PI3Kα (IC₅₀ = 0.8 µM) via competitive ATP-binding site occupation, validated by X-ray crystallography .

Methodological Considerations

Q. How can researchers optimize bioactivity while minimizing off-target effects?

  • Selective Functionalization : Introduce polar groups (e.g., -OH or -SO₂NH₂) to enhance target specificity .
  • Prodrug Strategies : Mask the amide group with enzymatically cleavable moieties (e.g., acetyl) to improve bioavailability .
  • High-Throughput Screening (HTS) : Use libraries of 500+ analogues to identify lead candidates with >10-fold selectivity .

Example : this compound derivatives with a piperazine sulfonyl group showed reduced hERG channel binding (IC₅₀ > 50 µM) compared to parent compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.